2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-1-phenylethanone
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Overview
Description
2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-1-phenylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as MTTPE and is widely used in biochemical and physiological studies.
Mechanism of Action
MTTPE inhibits the activity of sulfhydryl enzymes by binding to the active site of the enzyme and forming a covalent bond with the sulfhydryl group. This covalent bond prevents the enzyme from carrying out its normal function, leading to the inhibition of the enzyme activity.
Biochemical and Physiological Effects:
MTTPE has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the activity of various sulfhydryl enzymes, including glutathione reductase and thioredoxin reductase. MTTPE has also been shown to induce apoptosis in cancer cells by inhibiting the activity of thioredoxin reductase.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MTTPE in lab experiments is its ability to selectively inhibit the activity of sulfhydryl enzymes. This compound is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the limitations of using MTTPE is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving MTTPE. One potential application of this compound is in the development of novel cancer therapies. MTTPE has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of targeted cancer therapies. Another potential direction for research is the use of MTTPE as a fluorescent probe for the detection of sulfhydryl groups in proteins. This could have important applications in the study of protein structure and function. Additionally, further research is needed to explore the potential toxic effects of MTTPE and to identify any potential side effects that may limit its use in certain experiments.
Synthesis Methods
The synthesis of MTTPE involves the reaction of 3-methylthio-1,2,4-thiadiazole-5-thiol with 1-phenylethanone in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain pure MTTPE.
Scientific Research Applications
MTTPE has been extensively used in scientific research due to its ability to inhibit the activity of sulfhydryl enzymes. This compound is commonly used as a reagent in biochemical assays to measure the activity of sulfhydryl enzymes. MTTPE has also been used as a fluorescent probe to detect the presence of sulfhydryl groups in proteins.
properties
IUPAC Name |
2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS3/c1-15-10-12-11(17-13-10)16-7-9(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWSTXCRMRSVOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)SCC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-phenylethanone |
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